
(R)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes a dihydrofuran ring and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one typically involves the use of enantioselective catalysts to ensure the correct chiral configuration. One common method involves the use of a bifunctional quinine/squaramide organocatalyst, which facilitates the asymmetric organocatalytic domino type Michael-SN2 reactions. This method allows for the production of enantiomerically enriched dihydrofuran derivatives under optimized conditions, with good diastereoselectivity and enantioselectivities up to 97% .
Industrial Production Methods
Industrial production of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted dihydrofuran derivatives .
Applications De Recherche Scientifique
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of ®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydrofuran ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activities.
2,3-Dihydrofurans: A class of compounds with a similar dihydrofuran ring structure but different substituents.
Dimethylamino derivatives: Compounds with a dimethylamino group attached to various molecular frameworks
Uniqueness
®-5-((Dimethylamino)methyl)dihydrofuran-2(3H)-one is unique due to its specific chiral configuration and the presence of both a dihydrofuran ring and a dimethylamino group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(5R)-5-[(dimethylamino)methyl]oxolan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-6-3-4-7(9)10-6/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
FIALIDNIKYJWRU-ZCFIWIBFSA-N |
SMILES isomérique |
CN(C)C[C@H]1CCC(=O)O1 |
SMILES canonique |
CN(C)CC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


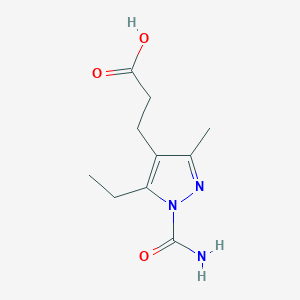

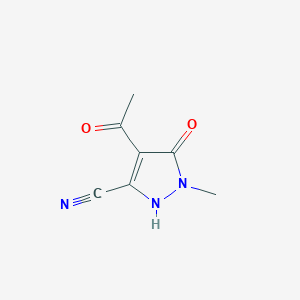
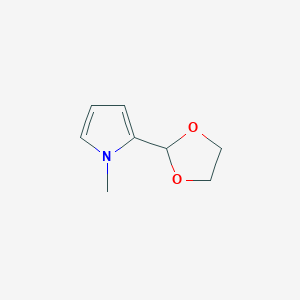

![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)

![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
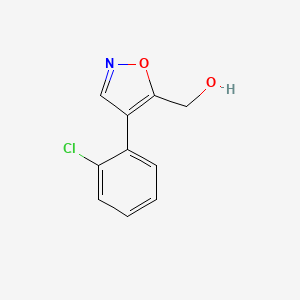
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
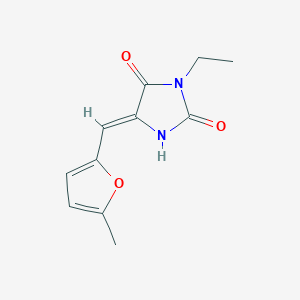
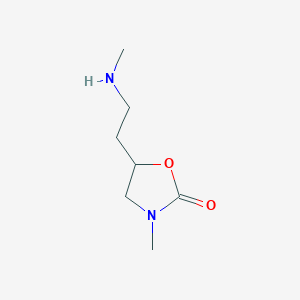
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
